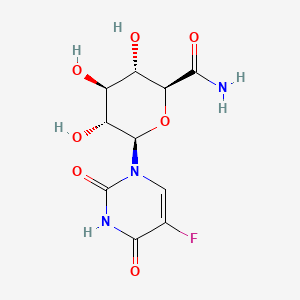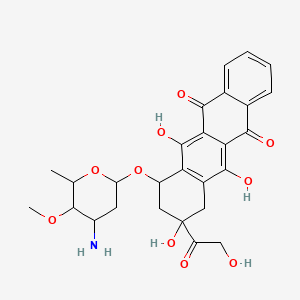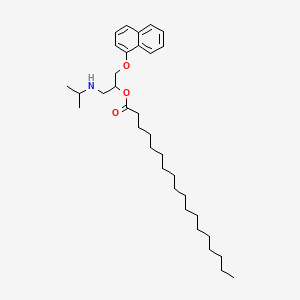
4-Nitrophényl diméthylcarbamate
Vue d'ensemble
Description
4-Nitrophenyl dimethylcarbamate, also known as 4-Nitrophenyl dimethylcarbamate, is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Nitrophenyl dimethylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Nitrophenyl dimethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl dimethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
4-Nitrophényl diméthylcarbamate: est utilisé dans la synthèse de divers composés pharmaceutiques en raison de sa réactivité en tant qu'ester carbamique. Par exemple, il a été utilisé comme synthon dans la production du médicament anticancéreux lenvatinib {svg_1}. Ce processus implique la réaction du 4-nitrophényl chloroformate avec la cyclopropylamine, illustrant l'utilité du composé pour faciliter les étapes clés de la synthèse de médicaments.
Études de réactivité nucléophile
La réactivité nucléophile du composé est d'un intérêt significatif dans la recherche en chimie organique. Des études ont examiné sa réactivité avec divers α-nucléophiles contenant de l'oxygène anionique inorganique, fournissant des informations sur les mécanismes et la cinétique des réactions {svg_2}. Cette recherche est cruciale pour comprendre et développer de nouvelles voies de synthèse en chimie organique.
Catalyse et chimie macrocyclique
This compound: est pertinent dans le domaine de la catalyse, en particulier dans le contexte des macrocycles à base de carbènes N-hétérocycliques (NHC) {svg_3}. Ces macrocycles présentent de fortes capacités de coordination avec les ions métalliques et ont montré une excellente activité catalytique et des propriétés optiques, essentielles pour diverses transformations chimiques.
Chimie environnementale
En chimie environnementale, la réactivité du composé est explorée pour la décomposition oxydative des écotoxiques. Ses interactions avec les nucléophiles anioniques en milieu aqueux-alcoolique sont étudiées pour développer des méthodes de dégradation des polluants environnementaux nocifs {svg_4}.
Mécanisme D'action
Target of Action
It is known that the compound is often used in proteomics research .
Mode of Action
It is known that the compound is used in the catalytic reduction of 4-nitrophenol . This reaction is a benchmark for assessing the activity of nanostructured materials .
Biochemical Pathways
The compound’s role in the catalytic reduction of 4-nitrophenol suggests it may influence pathways related to redox reactions .
Pharmacokinetics
It has a molecular weight of 210.19 , a predicted melting point of 94.91°C , a predicted boiling point of 329.0°C at 760 mmHg , and a predicted density of 1.3 g/cm³ . These properties may influence its bioavailability.
Result of Action
It is known that the compound plays a role in the catalytic reduction of 4-nitrophenol , which may have downstream effects on cellular redox status.
Action Environment
The compound is known to be stable at room temperature , suggesting that temperature may be an important factor in its stability and efficacy.
Safety and Hazards
The safety information for 4-Nitrophenyl dimethylcarbamate includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This suggests that 4-Nitrophenyl dimethylcarbamate and similar compounds could play a significant role in future research and development in the field of nanostructured materials .
Analyse Biochimique
Biochemical Properties
4-Nitrophenyl dimethylcarbamate plays a significant role in biochemical reactions, particularly as a substrate for enzyme-catalyzed hydrolysis. It interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor. This interaction is crucial in studying the enzyme’s activity and inhibition mechanisms. The compound’s interaction with acetylcholinesterase involves the formation of a covalent bond with the enzyme’s active site, leading to the inhibition of its activity .
Cellular Effects
4-Nitrophenyl dimethylcarbamate affects various types of cells and cellular processes. It influences cell function by inhibiting acetylcholinesterase, which is essential for the breakdown of acetylcholine in synaptic clefts. This inhibition results in the accumulation of acetylcholine, leading to prolonged stimulation of cholinergic receptors. Consequently, this can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cellular processes makes it a valuable tool in studying neurobiology and toxicology.
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl dimethylcarbamate involves its binding to the active site of acetylcholinesterase. The compound forms a covalent bond with the serine residue in the enzyme’s active site, leading to the inhibition of the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, resulting in its accumulation and prolonged action on cholinergic receptors . The molecular interactions between 4-Nitrophenyl dimethylcarbamate and acetylcholinesterase are critical for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl dimethylcarbamate change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that 4-Nitrophenyl dimethylcarbamate is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy . Long-term exposure to the compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl dimethylcarbamate vary with different dosages in animal models. At low doses, the compound can inhibit acetylcholinesterase without causing significant toxicity. At higher doses, it can lead to toxic effects, including convulsions, respiratory distress, and even death . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
4-Nitrophenyl dimethylcarbamate is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase, leading to its hydrolysis and subsequent breakdown The compound’s metabolism involves the formation of intermediate products, which can further interact with other biomolecules
Transport and Distribution
The transport and distribution of 4-Nitrophenyl dimethylcarbamate within cells and tissues are essential for its activity. The compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins, which facilitate its movement within cells . The localization and accumulation of 4-Nitrophenyl dimethylcarbamate in specific tissues can influence its biochemical effects and potential toxicity.
Subcellular Localization
The subcellular localization of 4-Nitrophenyl dimethylcarbamate is critical for its activity and function. The compound can be targeted to specific compartments or organelles within cells, where it exerts its effects. Post-translational modifications and targeting signals play a role in directing 4-Nitrophenyl dimethylcarbamate to its site of action
Propriétés
IUPAC Name |
(4-nitrophenyl) N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRIFDNEMBTBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222736 | |
| Record name | 4-Nitrophenyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7244-70-4 | |
| Record name | Carbamic acid, N,N-dimethyl-, 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7244-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl dimethylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N,N-dimethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-Nitrophenyl dimethylcarbamate as an insecticide?
A1: 4-Nitrophenyl dimethylcarbamate, along with related compounds, acts as an acetylcholinesterase inhibitor. [] While the provided abstract doesn't delve into specific details, this mechanism generally involves the compound binding to the enzyme acetylcholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the synapse, causing overstimulation of the nervous system and ultimately leading to the insect's death.
Q2: What structural features of 4-Nitrophenyl dimethylcarbamate and related compounds contribute to their insecticidal activity?
A2: The research by Metcalf et al. [] explores the synthesis and insecticidal activity of various carbamates related to 4-Nitrophenyl dimethylcarbamate. While the abstract doesn't provide specific structure-activity relationships, it suggests that modifications to the 2-dialkylamino group on the 4-nitrophenol structure could impact the compound's interaction with acetylcholinesterase and its overall insecticidal efficacy. Further investigation into the full paper would be required to uncover the precise structural features contributing to activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)
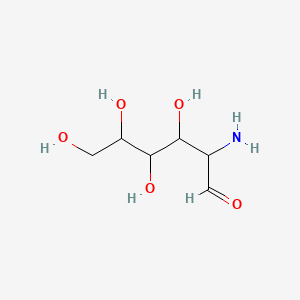
![1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1202499.png)

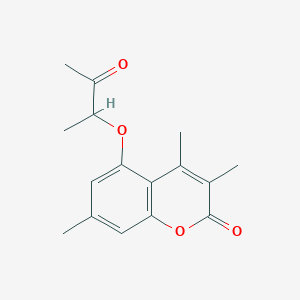
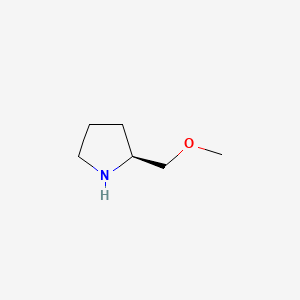
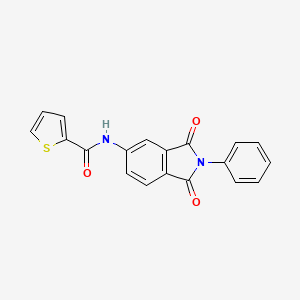
![2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1202505.png)
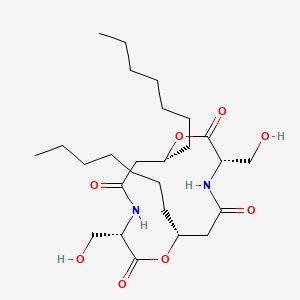
![2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B1202511.png)
